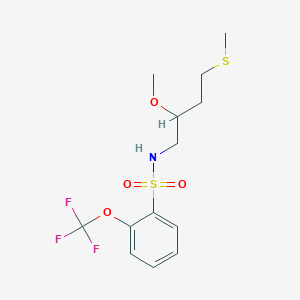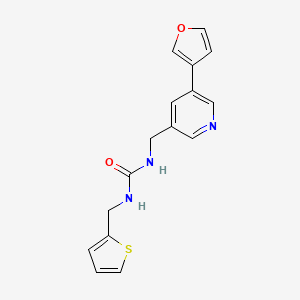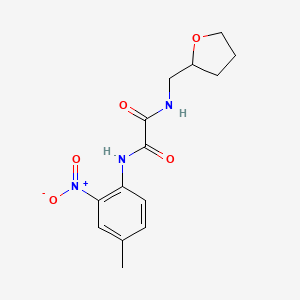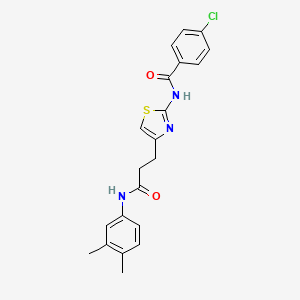![molecular formula C19H20N2O2 B2585422 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzimidazole CAS No. 876901-17-6](/img/structure/B2585422.png)
1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a versatile chemical compound used in diverse scientific research. Its applications range from drug development to material science, thanks to its unique properties and potential for innovation1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it’s worth noting that the synthesis of similar compounds, such as benzimidazole derivatives, has been extensively studied2.Molecular Structure Analysis
The molecular structure of this compound is not directly provided in the search results. However, it’s known that benzimidazole, a key heterocycle in therapeutic chemistry, and its derivatives, are recently mentioned in the literature as corrosion inhibitors for steels3.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, it’s known that 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation4.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly provided in the search results. However, it’s known that benzimidazole and its derivatives have a broad range of chemical and biological properties5.Scientific Research Applications
Antimicrobial Activity
1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzimidazole and its derivatives have shown promising antimicrobial activities. For instance, Salahuddin et al. (2017) synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, demonstrating significant activity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
Vasorelaxant Properties
These compounds have also been studied for their vasorelaxant properties. Estrada-Soto et al. (2006) reported that certain 1H-benzimidazole derivatives showed potent vasorelaxant activity in vitro on rat aortic rings, which could be beneficial in managing hypertensive diseases (Estrada-Soto, Villalobos-Molina, Aguirre-Crespo, Vergara-Galicia, Moreno-Díaz, Torres-Piedra, & Navarrete-Vázquez, 2006).
Antisecretory Properties
Kohl et al. (1992) explored the use of benzimidazole derivatives as inhibitors of (H+,K+)-ATPase, a key enzyme in gastric acid secretion. Their research led to the development of pantoprazole, a drug used for treating acid-related diseases (Kohl, Sturm, Senn‐Bilfinger, Simon, Krüger, Schaefer, Rainer, Figala, & Klemm, 1992).
Antifungal Properties
Bernini et al. (2006) investigated the oxidation of methoxytoluene derivatives to 1,4-benzoquinones, demonstrating potent antifungal activity against soil fungi, indicating potential applications in agriculture or medicine (Bernini, Mincione, Barontini, Fabrizi, Pasqualetti, & Tempesta, 2006).
Antihistaminic Agents
Iemura et al. (1986) synthesized benzimidazole derivatives showing significant H1-antihistaminic activity, indicating potential applications in allergy treatment (Iemura, Kawashima, Fukuda, Ito, & Tsukamoto, 1986).
DNA Topoisomerase II Inhibition
Pınar et al. (2004) identified several benzimidazole derivatives as inhibitors of eukaryotic DNA topoisomerase II, suggesting potential as anticancer agents (Pınar, Yurdakul, Yildiz, Temiz-Arpaci, Acan, Akı-Şener, & Yalcin, 2004).
Anti-Helicobacter Pylori Properties
Kühler et al. (2002) developed benzimidazole derivatives showing selective antibacterial properties against Helicobacter spp., indicating potential for treating Helicobacter pylori infections (Kühler, Swanson, Christenson, Klintenberg, Lamm, Fägerhag, Gatti, Olwegård-Halvarsson, Shcherbuchin, Elebring, & Sjöström, 2002).
Mixed-Function Oxidase Inhibition
Murray and Ryan (1983) studied benzimidazole derivatives as inhibitors of mixed-function oxidases, which could have implications in drug metabolism and detoxification processes (Murray & Ryan, 1983).
Phosphatidylinositol 3-Kinase Inhibition
Rewcastle et al. (2011) explored benzimidazole derivatives as inhibitors of phosphatidylinositol 3-kinase, important for cancer therapy (Rewcastle, Gamage, Flanagan, Frédérick, Denny, Baguley, Kestell, Singh, Kendall, Marshall, Lill, Lee, Kolekar, Buchanan, Jamieson, & Shepherd, 2011).
DNA Binding and Cytotoxicity
Paul et al. (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes, exhibiting significant DNA binding and cytotoxicity, indicating potential in cancer treatment (Paul, Anbu, Sharma, Kuznetsov, Koch, Guedes da Silva, & Pombeiro, 2015).
Gastroprotective Effect
Sevak et al. (2002) studied the gastroprotective effects of β3 adrenergic receptor agonists, including benzimidazole derivatives, on gastric ulcers in rats, suggesting potential in treating gastrointestinal disorders (Sevak, Paul, Goswami, & Santani, 2002).
Echinococcus Multilocularis Treatment
Walchshofer et al. (1990) assessed a benzimidazole prodrug for treating Echinococcus multilocularis metacestodes, a parasitic infection (Walchshofer, Delabre-Defayolle, Paris, & Pétavy, 1990).
Antitumor Activity
Tai et al. (2019) synthesized a benzimidazole derivative showing antitumor activity against human hepatoma and colon carcinoma cells (Tai, Lin, & Liang, 2019).
Topoisomerase I Inhibition
Alpan et al. (2007) identified benzimidazole derivatives as inhibitors of mammalian DNA topoisomerase I, relevant for cancer treatment (Alpan, Gunes, & Topçu, 2007).
Antifungal Activity
Göker et al. (1991) reported on the synthesis of benzimidazole derivatives and evaluated their antifungal activity, crucial for pharmaceutical and agricultural applications (Göker, Ertan, Akgün, & Yulug, 1991).
Corrosion Inhibition
Khaled (2003) explored benzimidazole derivatives as corrosion inhibitors for iron in acidic solutions, suggesting applications in industrial settings (Khaled, 2003).
Agricultural Activities
Hisano et al. (1982) synthesized benzimidazole derivatives and evaluated their antifungal, insecticidal, and herbicidal activities, indicating potential use in agriculture (Hisano, Ichikawa, Tsumoto, & Tasaki, 1982).
Antibacterial Activity
Moreira et al. (2013) studied symmetric bis-benzimidazole conjugates for their activity against various bacteria, including antibiotic-resistant strains (Moreira, Mann, Neidle, McHugh, & Taylor, 2013).
Solid-Phase Synthesis
Mazurov (2000) described a traceless solid-phase synthesis of benzimidazoles, highlighting a methodological advancement in chemical synthesis (Mazurov, 2000).
Tubulin Polymerization and Antioxidant Activity
Argirova et al. (2022) designed 1H-benzimidazol-2-yl hydrazones with varying hydroxy and methoxy phenyl moieties, showing effects on tubulin polymerization and antioxidant activity, relevant for anticancer and antioxidant therapies (Argirova, Guncheva, Momekov, Cherneva, Mihaylova, Rangelov, Todorova, Denev, Anichina, Mavrova, & Yancheva, 2022).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results. However, it’s always important to handle chemical compounds with care and follow appropriate safety protocols6.
Future Directions
The future directions of research involving this compound are not explicitly mentioned in the search results. However, the broad range of applications and the ongoing research in the field of benzimidazole compounds suggest a promising future for this compound1.
Please note that this analysis is based on the available information and there might be more recent studies or data not included in this response.
properties
IUPAC Name |
1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-6-15-9-10-18(19(13-15)22-2)23-12-11-21-14-20-16-7-4-5-8-17(16)21/h3-10,13-14H,11-12H2,1-2H3/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHPUPJDWOASDP-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCN2C=NC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCN2C=NC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-diethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2585340.png)
![methyl 2-[(1-methylpyrazol-4-yl)methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2585345.png)
![2-(2-Bromo-4-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone](/img/structure/B2585348.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2585349.png)

![(5R,8S)-10-((4-fluoro-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2585351.png)
![2-phenoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2585352.png)

![[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2585355.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-ethoxybenzoate](/img/structure/B2585357.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2585360.png)

![3-(4-isopropoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2585362.png)